Cas no 1268491-06-0 (3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole)

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
- 1268491-06-0
- DB-217826
- 9H-Carbazole,3,6-dibromo-9-(1-octylnonyl)-
- 3,6-dibromo-9-(heptadecan-9-yl)carbazole
- 3,6-Dibromo-9-(heptadecane-9-yl)-9H-carbazole
- SCHEMBL14680674
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- Inchi: InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3
- InChI Key: SMZSNGZJEMOSFU-UHFFFAOYSA-N
- SMILES: CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Computed Properties
- Exact Mass: 563.15853g/mol
- Surface Charge: 0
- XLogP3: 12.6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 15
- Monoisotopic Mass: 561.16058g/mol
- Monoisotopic Mass: 561.16058g/mol
- Topological Polar Surface Area: 4.9Ų
- Heavy Atom Count: 32
- Complexity: 456
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686984-10g |
CZ89-2Brc |
1268491-06-0 | 98% | 10g |
¥11421.00 | 2024-08-09 | |
A2B Chem LLC | AE64301-10g |
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole |
1268491-06-0 | >98%(HPLC) | 10g |
$3769.00 | 2024-04-20 |
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Related Literature
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole: A Comprehensive Overview
The compound 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS No. 1268491-06-0) is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and organic chemistry. This compound is characterized by its unique structure, which combines a carbazole backbone with bromine substituents and a heptadecan group. The carbazole core is a well-known heterocyclic aromatic system, widely studied for its electronic properties and applications in optoelectronic devices. The presence of bromine atoms at the 3 and 6 positions introduces additional functionality, while the heptadecan group at the 9 position imparts steric effects and potentially enhances solubility in organic solvents.
Recent studies have highlighted the potential of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole as a building block for advanced materials. Researchers have explored its use in the synthesis of light-emitting polymers (LEPs) and organic light-emitting diodes (OLEDs). The bromine substituents are particularly valuable as they can serve as reactive sites for further functionalization, enabling the incorporation of additional functionalities such as electron-withdrawing or electron-donating groups. This versatility makes the compound a promising candidate for designing materials with tailored electronic properties.
The synthesis of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. The introduction of the heptadecan group at the 9 position requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making the synthesis more accessible for large-scale production.
In terms of applications, 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole has shown potential in the development of advanced materials for energy storage and conversion. For instance, studies have demonstrated its use as an interlayer material in perovskite solar cells, where it enhances charge transport and device stability. Additionally, its ability to form self-assembled monolayers (SAMs) has been exploited in surface modification applications, where it can improve the wettability and adhesion properties of surfaces.
The electronic properties of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole have been extensively studied using computational methods such as density functional theory (DFT). These studies reveal that the bromine substituents significantly influence the molecule's energy levels, making it suitable for applications in field-effect transistors (FETs) and other electronic devices. Furthermore, the heptadecan group contributes to the molecule's mechanical flexibility, which is advantageous for applications in flexible electronics.
From a sustainability perspective, researchers have explored eco-friendly synthesis routes for 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole, including the use of biodegradable solvents and catalysts. These efforts align with growing industry trends toward greener chemical processes. Additionally, life cycle assessments (LCAs) have been conducted to evaluate the environmental impact of producing this compound on an industrial scale.
In conclusion, 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole represents a cutting-edge material with diverse applications across multiple disciplines. Its unique combination of structural features makes it a valuable tool for advancing materials science research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in shaping future technologies.
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